4-nitronaphthalene-2-carboxylic acid
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Overview
Description
4-nitronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H7NO4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a nitro group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary targets of 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to interact with various biological targets . For instance, nitro-fatty acids, a class of bioactive lipids, can undergo rapid and reversible reactions with biological nucleophiles, such as cysteine and histidine, thus supporting post-translational modifications of proteins .
Mode of Action
The exact mode of action of 4-Nitro-2Nitro compounds generally exhibit their effects through the electrophilic properties of the nitro group . The nitro group can undergo rapid and reversible reactions with biological nucleophiles, leading to post-translational modifications of proteins . These modifications can regulate key signaling pathways involved in gene expression responses, enzyme activity, and cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to regulate a range of key signaling pathways involved in gene expression responses, enzyme activity, and cellular processes . For instance, nitro-fatty acids are produced under conditions of inflammation and oxidative stress and play a protective role in a variety of metabolic diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Nitro-2The compound’s molecular weight is 21718 , which is within the range favorable for good bioavailabilitynaphthoic acid.
Result of Action
The specific molecular and cellular effects of 4-Nitro-2Nitro compounds, including nitro-naphthoic acids, are known to mediate metabolic, anti-oxidative stress, anti-inflammatory, and other signaling actions . They play a protective role in a variety of metabolic diseases, which have been associated with anti-atherosclerosis, blood-pressure lowering, and are involved in the regulation of glycolipid metabolism and insulin resistance .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Nitro-2It is known that the compound is solid at room temperature and should be stored in a dry environment naphthoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-nitronaphthalene-2-carboxylic acid can be synthesized through several methods:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene. This intermediate is then further nitrated to produce this compound.
Oxidation of 4-nitronaphthalene: 4-nitronaphthalene can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to yield this compound
Industrial Production Methods
Industrial production of this compound typically involves the large-scale nitration of naphthalene followed by oxidation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Catalysts: Acid catalysts for esterification reactions
Major Products Formed
Reduction: 4-aminonaphthalene-2-carboxylic acid
Esterification: 4-nitronaphthalene-2-carboxylate esters
Scientific Research Applications
4-nitronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-nitronaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
4-nitrobenzoic acid: Similar in structure but lacks the naphthalene ring.
2-nitronaphthalene-1-carboxylic acid: Similar but with different positions of the nitro and carboxylic acid groups.
4-aminonaphthalene-2-carboxylic acid: The amino derivative of this compound
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-nitronaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKMHFGBHYAKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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